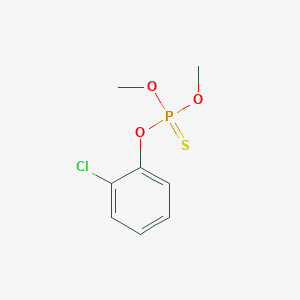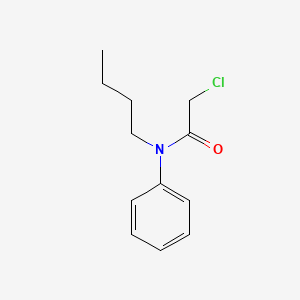
Dimethyl 2-chlorophenyl thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-chlorophenyl thiophosphate is an organophosphorus compound with the molecular formula
C8H10ClO3PS
. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a thiophosphate group attached to a 2-chlorophenyl ring, making it a versatile chemical with unique properties.Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-chlorophenyl thiophosphate can be synthesized through the reaction of 2-chlorophenol with dimethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
2-chlorophenol+dimethyl phosphorochloridothioate→Dimethyl 2-chlorophenyl thiophosphate+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-chlorophenyl thiophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiophosphate group into a phosphate group.
Reduction: The compound can be reduced to form different organophosphorus derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Dimethyl 2-chlorophenyl phosphate.
Reduction: Various reduced organophosphorus compounds.
Substitution: Products with different functional groups replacing the chlorine atom.
Scientific Research Applications
Dimethyl 2-chlorophenyl thiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism by which dimethyl 2-chlorophenyl thiophosphate exerts its effects involves the interaction with specific molecular targets, such as enzymes. The thiophosphate group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests.
Comparison with Similar Compounds
Dimethyl 2-chlorophenyl thiophosphate can be compared with other similar organophosphorus compounds, such as:
- Dimethyl 2,4-dichlorophenyl thiophosphate
- Dimethyl 2-nitrophenyl thiophosphate
- Dimethyl 2,5-dimethylphenyl thiophosphate
Uniqueness: The presence of the 2-chlorophenyl group in this compound imparts unique chemical properties, such as specific reactivity patterns and biological activity, distinguishing it from other organophosphorus compounds.
Properties
CAS No. |
13194-51-9 |
|---|---|
Molecular Formula |
C8H10ClO3PS |
Molecular Weight |
252.66 g/mol |
IUPAC Name |
(2-chlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClO3PS/c1-10-13(14,11-2)12-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
InChI Key |
VXFMNHDHLVFXPU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)

![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)
![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)

![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)
![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)

